

Spectral data for (4-Bromo-3,5-dimethylphenyl)methanol (NMR, IR, MS)

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Compound of Interest

Compound Name:	(4-Bromo-3,5-dimethylphenyl)methanol
Cat. No.:	B2509023

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An In-Depth Technical Guide to the Spectral Analysis of **(4-Bromo-3,5-dimethylphenyl)methanol**

Introduction

(4-Bromo-3,5-dimethylphenyl)methanol (CAS No: 27006-02-6, Molecular Formula: C₉H₁₁BrO) is a substituted aromatic alcohol that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures. The precise substitution pattern on the aromatic ring—a bromine atom flanked by two methyl groups—offers unique steric and electronic properties that are valuable in designing targeted molecules.

Given its role as a precursor, the unambiguous structural confirmation and purity assessment of **(4-Bromo-3,5-dimethylphenyl)methanol** are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.^{[1][2]} This guide provides a comprehensive analysis of the spectral data of **(4-Bromo-3,5-dimethylphenyl)methanol**, delving into the principles of each technique and the rationale behind the interpretation of the resulting spectra. Our approach is to treat the collective data as a self-validating system, where each piece of spectral information corroborates the others to build a conclusive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds.^[3]^[4] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy reveals the distinct chemical environments of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups.

Predicted ¹H NMR Data Analysis (**(4-Bromo-3,5-dimethylphenyl)methanol**)

Based on the molecular structure, we can predict the following signals for **(4-Bromo-3,5-dimethylphenyl)methanol**. The symmetry of the molecule is a key factor; the two methyl groups are chemically equivalent, as are the two aromatic protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.15	Singlet (s)	2H	Ar-H	<p>The two protons on the aromatic ring are in identical chemical environments, hence they appear as a single signal. Their position in the aromatic region (7.0-8.0 ppm) is expected.</p>
~ 4.55	Singlet (s)	2H	-CH ₂ OH	<p>These benzylic protons are deshielded by both the aromatic ring and the adjacent electronegative oxygen atom, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with.</p>
~ 2.35	Singlet (s)	6H	Ar-CH ₃	<p>The six protons of the two methyl groups are equivalent due to the molecule's</p>

symmetry. They give a strong singlet in the typical range for benzylic methyl groups.

The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It is often broad and can be confirmed by its disappearance upon D₂O exchange.

Variable (~1.5-4.0) Broad Singlet (br s) ¹H -OH

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A robust protocol is essential for obtaining reliable data.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(4-Bromo-3,5-dimethylphenyl)methanol** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.[\[1\]](#)

- Instrumentation: Acquire the spectrum on a Fourier Transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.
- Data Acquisition: A standard pulse sequence is used. Sufficient scans (typically 8 to 16) are averaged to ensure a good signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier Transform to generate the frequency-domain spectrum. Phasing and baseline correction are then applied.

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy provides a map of the carbon skeleton. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum.

Predicted ¹³C NMR Data Analysis ((4-Bromo-3,5-dimethylphenyl)methanol**)**

The molecule's symmetry reduces the number of expected signals to five distinct carbon environments.

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 141	C-CH ₂ OH	This quaternary aromatic carbon is deshielded due to its attachment to the electron-withdrawing CH ₂ OH group.
~ 139	C-CH ₃	These two equivalent quaternary aromatic carbons are deshielded by the attached methyl groups.
~ 128	C-H	These two equivalent aromatic carbons are found in the typical range for protonated aromatic carbons.
~ 125	C-Br	The carbon directly attached to the bromine atom is shifted downfield by the halogen's inductive effect, though less so than might be expected due to the "heavy atom effect".
~ 64	-CH ₂ OH	The benzylic carbon is significantly deshielded by the attached oxygen atom, placing it in the 60-70 ppm range.
~ 23	-CH ₃	The two equivalent methyl carbons appear in the aliphatic region of the spectrum.

Experimental Protocol: ^{13}C NMR

The protocol is similar to ^1H NMR, but requires more scans (often several hundred to thousands) due to the low natural abundance of the ^{13}C isotope (~1.1%). Broadband proton decoupling is applied to simplify the spectrum by removing C-H coupling and to enhance the signal via the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.^{[5][6]} It is based on the principle that molecular bonds vibrate at specific quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.

IR Data Analysis ((4-Bromo-3,5-dimethylphenyl)methanol)

The IR spectrum of **(4-Bromo-3,5-dimethylphenyl)methanol** is expected to show characteristic absorption bands confirming its identity as a substituted benzyl alcohol.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group Assignment
3600 - 3200	Strong, Broad	O-H Stretch	Alcohol (-OH)
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
2980 - 2850	Medium	C-H Stretch	Aliphatic C-H (CH ₃ and CH ₂)
1600 - 1450	Medium-Weak	C=C Stretch	Aromatic Ring
~ 1050	Strong	C-O Stretch	Primary Alcohol (C-OH)
600 - 500	Medium-Weak	C-Br Stretch	Aryl Bromide (C-Br)

Causality in IR Analysis: The broadness of the O-H stretching band is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules in the condensed phase.^[7] The strong intensity of the C-O stretching band is characteristic of primary alcohols.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR analysis often employs an ATR accessory, which simplifies sample handling.

- Sample Preparation: A small amount of the solid **(4-Bromo-3,5-dimethylphenyl)methanol** is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
- Data Acquisition: The IR spectrum is collected by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal is collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.^[8] For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, yielding a unique fingerprint for the molecule.^{[9][10]}

Mass Spectrum Data Analysis (**(4-Bromo-3,5-dimethylphenyl)methanol**)

The molecular weight of **(4-Bromo-3,5-dimethylphenyl)methanol** is approximately 215.09 g/mol .

Molecular Ion (M^+): A key feature in the mass spectrum will be the molecular ion peak. Due to the natural isotopic abundance of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 doublet) at m/z 214 and m/z 216. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Key Fragmentation Pathways: The energetically unstable molecular ion will fragment in predictable ways.^[11]

m/z (Proposed)	Proposed Fragment Ion	Rationale for Fragmentation
214 / 216	$[\text{C}_9\text{H}_{11}\text{BrO}]^+$	Molecular Ion (M^+) with ^{79}Br / ^{81}Br isotopes.
199 / 201	$[\text{C}_9\text{H}_{10}\text{Br}]^+$	Loss of a hydroxyl radical ($\cdot\text{OH}$, 17 Da) from the molecular ion.
197 / 199	$[\text{C}_9\text{H}_8\text{Br}]^+$	Loss of water (H_2O , 18 Da), a common fragmentation for alcohols.
135	$[\text{C}_8\text{H}_8\text{Br}]^+$	Loss of the hydroxymethyl radical ($\cdot\text{CH}_2\text{OH}$, 31 Da).
119	$[\text{C}_9\text{H}_{11}]^+$	Loss of a bromine radical ($\cdot\text{Br}$), leading to the dimethylbenzyl cation.
107	$[\text{C}_7\text{H}_7\text{O}]^+$	Formation of the hydroxytropylium ion, a characteristic rearrangement for benzyl alcohols. [12]
79	$[\text{C}_6\text{H}_7]^+$	Loss of carbon monoxide (CO) from the m/z 107 ion. [13]

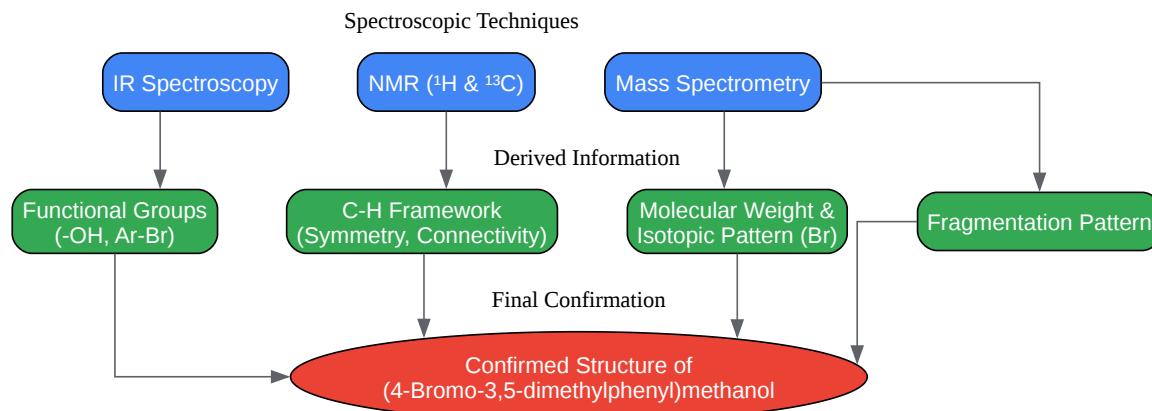
Experimental Protocol: GC-MS with Electron Ionization (EI)

- **Sample Introduction:** A dilute solution of the compound in a volatile solvent is injected into a Gas Chromatograph (GC), which separates the analyte from any impurities.
- **Ionization:** The analyte elutes from the GC column and enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).[\[14\]](#)
- **Mass Analysis:** The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

- Detection: The ions are detected, and the signal is processed to generate the mass spectrum.

Integrated Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. Each technique validates the conclusions drawn from the others, leading to an unambiguous structural assignment.



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Caption: Integrated workflow for structural elucidation.

Conclusion

The combined spectral data from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating characterization of **(4-Bromo-3,5-dimethylphenyl)methanol**. IR spectroscopy confirms the presence of the key hydroxyl and aryl-bromide functional groups. NMR spectroscopy elucidates the precise connectivity and symmetry of the carbon-hydrogen framework. Finally, mass spectrometry confirms the molecular weight and the presence of a

single bromine atom through its characteristic isotopic pattern, while its fragmentation provides further corroborating structural evidence. This integrated approach is fundamental in modern chemistry, ensuring the identity and purity of critical chemical reagents for researchers and drug development professionals.

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